1-(2,4-Dichlorophenyl)-8-fluoronaphthalene
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Overview
Description
1-(2,4-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene core substituted with a 2,4-dichlorophenyl group and a fluorine atom
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Naphthalene Derivatization: Substitution of the naphthalene ring with the dichlorophenyl group.
Fluorination: Introduction of the fluorine atom to the naphthalene ring.
Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be effective in forming the carbon-carbon bonds required for this compound .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-8-fluoronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-8-fluoronaphthalene can be compared with other similar compounds such as:
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Known for its antifungal properties.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Investigated for potential antiviral activity.
The uniqueness of 1-(2,4-Dichlorophenyl)-
Properties
Molecular Formula |
C16H9Cl2F |
---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-11-7-8-12(14(18)9-11)13-5-1-3-10-4-2-6-15(19)16(10)13/h1-9H |
InChI Key |
HUDIECNLXUTXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=C(C=C(C=C3)Cl)Cl)C(=CC=C2)F |
Origin of Product |
United States |
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